molecular formula C12H9ClN4 B13914426 3-(2-Amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile

3-(2-Amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile

Cat. No.: B13914426
M. Wt: 244.68 g/mol
InChI Key: QFPUUJKZXFTSRM-UHFFFAOYSA-N
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Description

3-(2-Amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile is a heterocyclic compound that features a pyrimidine ring substituted with an amino group and a chlorine atom, as well as a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile typically involves the cyclocondensation of guanidine salts with alkyl 3-aryl-3-oxopropanoates, followed by Suzuki cross-coupling reactions with substituted benzene boronic acids . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in solvents like dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis platforms to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF and toluene. Reaction conditions often involve heating and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(2-Amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and chlorine substituents on the pyrimidine ring play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H9ClN4

Molecular Weight

244.68 g/mol

IUPAC Name

3-(2-amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile

InChI

InChI=1S/C12H9ClN4/c1-7-8(6-14)3-2-4-9(7)10-5-11(13)17-12(15)16-10/h2-5H,1H3,(H2,15,16,17)

InChI Key

QFPUUJKZXFTSRM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C2=CC(=NC(=N2)N)Cl)C#N

Origin of Product

United States

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